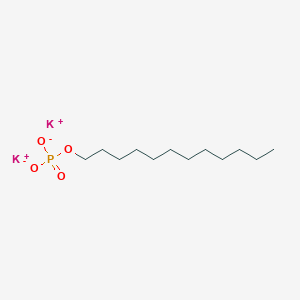
Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-, also known as ETYA, is a synthetic compound that has been widely used in scientific research. It is a derivative of arachidonic acid, a polyunsaturated fatty acid that plays a crucial role in various physiological processes, including inflammation, blood clotting, and cell signaling.
Wirkmechanismus
Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- exerts its biological effects by inhibiting the activity of the enzyme phospholipase A2 (PLA2), which is involved in the production of arachidonic acid-derived signaling molecules such as prostaglandins and leukotrienes. By blocking the production of these molecules, Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- can modulate various cellular processes, including inflammation and cell proliferation.
Biochemische Und Physiologische Effekte
Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It also exhibits anti-angiogenic properties by inhibiting the formation of new blood vessels, which is essential for tumor growth and metastasis. In addition, Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been shown to protect against ischemia-reperfusion injury in animal models of myocardial infarction and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- is a versatile compound that can be used in a wide range of experimental settings. Its solubility in organic solvents makes it easy to dissolve and use in cell culture and animal studies. However, Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-'s mechanism of action is complex and not fully understood, making it challenging to interpret the results of experiments involving this compound.
List of
Zukünftige Richtungen
1. Investigating the potential of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- as a therapeutic agent for various cancers and cardiovascular diseases.
2. Studying the molecular mechanisms underlying Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)-'s anti-inflammatory and anti-angiogenic effects.
3. Developing new derivatives of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- with improved pharmacological properties.
4. Exploring the use of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in combination with other drugs to enhance its therapeutic efficacy.
5. Investigating the potential of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- as a neuroprotective agent in animal models of neurodegenerative diseases.
6. Developing new methods for synthesizing Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- and its derivatives.
7. Investigating the safety and toxicity of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in animal models and humans.
8. Exploring the use of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in combination with other anti-cancer drugs to overcome drug resistance.
9. Investigating the potential of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- as a diagnostic tool for cancer and other diseases.
10. Studying the role of Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- in modulating the immune system and its potential use in immunotherapy.
Synthesemethoden
Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- can be synthesized through the reaction of arachidonic acid with ethylamine and acetic anhydride. This process yields a yellow crystalline powder that is soluble in organic solvents such as chloroform and methanol.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. It has been shown to exhibit anti-inflammatory, anti-angiogenic, and anti-tumor properties, making it a promising candidate for drug development.
Eigenschaften
CAS-Nummer |
18188-69-7 |
|---|---|
Produktname |
Acetamide, N-(4-(ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-YL)- |
Molekularformel |
C11H14N2O2 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
N-[4-(ethylamino)-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide |
InChI |
InChI=1S/C11H14N2O2/c1-3-12-10-6-4-9(13-8(2)14)5-7-11(10)15/h4-7H,3H2,1-2H3,(H,12,15)(H,13,14) |
InChI-Schlüssel |
CGNFYFSTYGBHJM-UHFFFAOYSA-N |
SMILES |
CCNC1=CC=C(C=CC1=O)NC(=O)C |
Kanonische SMILES |
CCNC1=CC=C(C=CC1=O)NC(=O)C |
Andere CAS-Nummern |
18188-69-7 |
Synonyme |
N-[4-(Ethylamino)-5-oxo-1,3,6-cycloheptatrien-1-yl]acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















